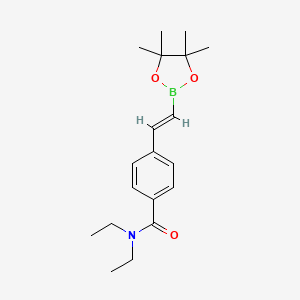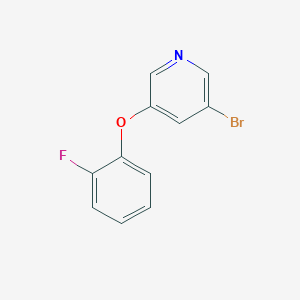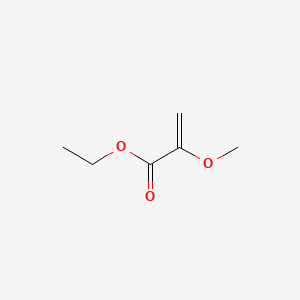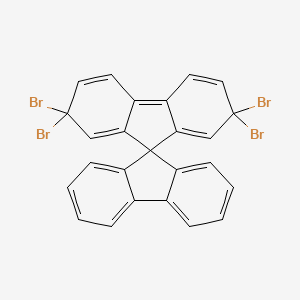
2,2,7,7-Tetrabromo-9,9-spirobifluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetrabromo-9,9-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. This compound is characterized by the presence of four bromine atoms attached to the spirobifluorene core, which significantly influences its chemical behavior and applications. It is primarily used as a blue-emitting material in electroluminescent devices due to its high photoluminescence efficiency and good chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,7,7-Tetrabromo-9,9-spirobifluorene can be synthesized through the bromination of 9,9-spirobifluorene. The process involves using bromine as the oxidizing agent and iron (III) chloride as the catalyst. This reaction typically yields the desired compound in quantitative amounts . Another method involves the reaction of 2-bromobiphenyl Grignard reagent with 9-fluorenone to produce 9-(2-biphenyl)-9-fluorenol, which is then cyclized to form 9,9-spirobifluorene. This intermediate is subsequently brominated using sodium bromide and hydrogen peroxide in 1,2-dichloroethane to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of bromine and iron (III) chloride in a controlled environment ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,7,7-Tetrabromo-9,9-spirobifluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, allowing for further modification of the compound.
Oxidation and Reduction:
Common Reagents and Conditions
Bromination: Bromine and iron (III) chloride are commonly used for the bromination of 9,9-spirobifluorene.
Substitution: Various nucleophiles can be used to substitute the bromine atoms, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,7,7-Tetrabromo-9,9-spirobifluorene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a blue-emitting material in OLEDs due to its high photoluminescence efficiency and good chemical stability.
Semiconducting Molecules: The compound serves as an intermediate for the synthesis of semiconducting molecules and polymers with a spirobifluorene core, which are used in highly efficient OLEDs and perovskite solar cells.
Electroluminescent Devices: Its unique structural properties make it suitable for use in various electroluminescent devices.
Wirkmechanismus
The mechanism by which 2,2,7,7-tetrabromo-9,9-spirobifluorene exerts its effects is primarily related to its structural properties. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability, making it an effective material for use in electroluminescent devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,7,7-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound is used as a hole transport material in perovskite solar cells.
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: Another brominated compound with similar applications in organic electronics.
Uniqueness
2,2,7,7-Tetrabromo-9,9-spirobifluorene is unique due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents. These properties make it suitable for use in multi-layer devices fabricated by thermal cross-linking of cast films .
Eigenschaften
Molekularformel |
C25H14Br4 |
|---|---|
Molekulargewicht |
634.0 g/mol |
IUPAC-Name |
2',2',7',7'-tetrabromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14Br4/c26-23(27)11-9-17-18-10-12-24(28,29)14-22(18)25(21(17)13-23)19-7-3-1-5-15(19)16-6-2-4-8-20(16)25/h1-14H |
InChI-Schlüssel |
IIONJHZOGUNXON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC(C=CC5=C6C4=CC(C=C6)(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
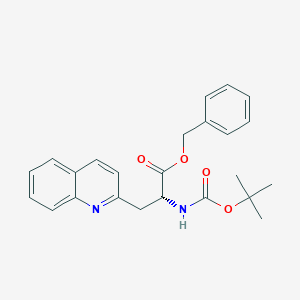


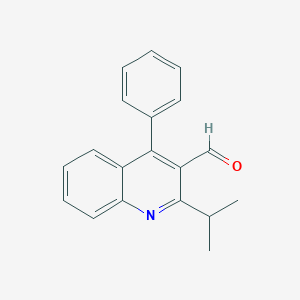
![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)

![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
